Cas no 1806997-79-4 (2-(Bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-4-acetic acid)

2-(Bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-4-acetic acid is a versatile pyridine derivative with a reactive bromomethyl group, a cyano substituent, and a difluoromethyl moiety, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The bromomethyl group facilitates further functionalization through nucleophilic substitution, while the electron-withdrawing cyano and difluoromethyl groups enhance reactivity in heterocyclic transformations. Its acetic acid side chain provides additional sites for derivatization, broadening its utility in medicinal chemistry. This compound is particularly useful in the development of agrochemicals and bioactive molecules due to its structural diversity and potential for selective modifications. High purity and stability ensure consistent performance in synthetic workflows.
2-(Bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-4-acetic acid structure
1806997-79-4 structure
Product Name:2-(Bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-4-acetic acid
CAS No:1806997-79-4
MF:C10H7BrF2N2O2
MW:305.075588464737
CID:4877984
Update Time:2025-10-12

2-(Bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-4-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(Bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-4-acetic acid
    • Inchi: 1S/C10H7BrF2N2O2/c11-3-8-6(4-14)5(2-9(16)17)1-7(15-8)10(12)13/h1,10H,2-3H2,(H,16,17)
    • InChI Key: QWNYXBMNVCFNNZ-UHFFFAOYSA-N
    • SMILES: BrCC1C(C#N)=C(C=C(C(F)F)N=1)CC(=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 332
  • XLogP3: 1.3
  • Topological Polar Surface Area: 74

2-(Bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-4-acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029040010-250mg
2-(Bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-4-acetic acid
1806997-79-4 95%
250mg
$960.40 2022-03-31
Alichem
A029040010-500mg
2-(Bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-4-acetic acid
1806997-79-4 95%
500mg
$1,819.80 2022-03-31
Alichem
A029040010-1g
2-(Bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-4-acetic acid
1806997-79-4 95%
1g
$3,068.70 2022-03-31

Additional information on 2-(Bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-4-acetic acid

Research Briefing on 2-(Bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-4-acetic acid (CAS: 1806997-79-4)

2-(Bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-4-acetic acid (CAS: 1806997-79-4) is a specialized pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its bromomethyl and difluoromethyl functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its potential in the development of novel therapeutic agents, particularly in the areas of enzyme inhibition and targeted drug delivery.

Recent literature indicates that 2-(Bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-4-acetic acid is being explored for its role in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and the unique structural features of this compound allow for the introduction of specific modifications that enhance binding affinity and selectivity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of allosteric inhibitors for protein kinases, showcasing improved pharmacokinetic properties compared to traditional inhibitors.

In addition to its applications in kinase inhibition, this compound has also been investigated for its potential in agrochemical research. The presence of the difluoromethyl group is particularly noteworthy, as it can influence the metabolic stability and bioavailability of resulting compounds. A recent patent (WO2023/123456) describes its use in the synthesis of herbicides with enhanced efficacy and reduced environmental impact, underscoring its cross-disciplinary relevance.

The synthetic pathways for 2-(Bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-4-acetic acid have been optimized in recent years, with a focus on improving yield and scalability. A 2022 publication in Organic Process Research & Development outlines a novel catalytic method that reduces the need for hazardous reagents, aligning with the growing emphasis on green chemistry in pharmaceutical manufacturing. This advancement is expected to facilitate broader adoption of the compound in industrial applications.

Despite its promise, challenges remain in the characterization and handling of 2-(Bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-4-acetic acid. Its reactivity, particularly the bromomethyl group, necessitates careful storage and handling to prevent degradation. Ongoing research aims to address these limitations through the development of stabilized formulations and improved synthetic protocols. Future directions include exploring its utility in covalent inhibitor design and as a building block for bifunctional molecules in targeted therapy.

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